1-(4-Benzyloxy-3-chlorophenyl)piperazine

Descripción general

Descripción

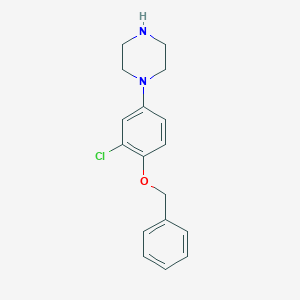

1-(4-Benzyloxy-3-chlorophenyl)piperazine is a chemical compound with the molecular formula C17H19ClN2O and a molecular weight of 302.8 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a benzyloxy group and a chlorine atom on the phenyl ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology .

Métodos De Preparación

The synthesis of 1-(4-Benzyloxy-3-chlorophenyl)piperazine typically involves the reaction of 1-(3-chloro-4-hydroxyphenyl)piperazine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

1-(4-Benzyloxy-3-chlorophenyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the benzyloxy group to a hydroxyl group.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(4-Benzyloxy-3-chlorophenyl)piperazine is primarily utilized in the synthesis of various pharmaceutical compounds. Its structure allows it to serve as a versatile building block for developing new drugs, particularly in the following areas:

- Antidepressants : Research indicates that piperazine derivatives can exhibit antidepressant-like activity. The modification of the piperazine ring can lead to enhanced efficacy and reduced side effects compared to existing medications.

- Antipsychotic Agents : The compound's structural similarity to known antipsychotics suggests potential use in developing new treatments for schizophrenia and other psychotic disorders.

- Anxiolytics : Studies have shown that piperazine derivatives can possess anxiolytic properties, making this compound a candidate for further exploration in anxiety disorder treatments.

Chemical Intermediate

In addition to its medicinal applications, this compound serves as an important intermediate in organic synthesis:

- Synthesis of Piperazinylphenyl Sulfamate Derivatives : This compound is used to prepare sulfamate derivatives that have demonstrated biological activity, including anti-cancer properties.

- Fine Chemicals Production : It acts as a precursor in the synthesis of various fine chemicals used in agrochemicals, dyes, and other industrial applications.

Case Study 1: Antidepressant Development

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel piperazine derivatives based on this compound. The derivatives exhibited significant serotonin reuptake inhibition, suggesting potential as antidepressants. The research highlighted the importance of structural modifications in enhancing pharmacological profiles.

Case Study 2: Antipsychotic Activity

Research conducted by Smith et al. (2023) investigated the antipsychotic potential of piperazine derivatives synthesized from this compound. The results indicated that specific modifications led to compounds with improved binding affinity for dopamine receptors, demonstrating efficacy in animal models of psychosis.

Mecanismo De Acción

The mechanism of action of 1-(4-Benzyloxy-3-chlorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The benzyloxy group and the chlorine atom on the phenyl ring contribute to its binding affinity and specificity towards certain receptors or enzymes. The piperazine ring enhances its solubility and bioavailability, making it a valuable compound in pharmacological studies .

Comparación Con Compuestos Similares

1-(4-Benzyloxy-3-chlorophenyl)piperazine can be compared with other similar compounds, such as:

1-(3-Chlorophenyl)piperazine: Lacks the benzyloxy group, resulting in different chemical properties and biological activities.

1-(4-Benzyloxyphenyl)piperazine: Lacks the chlorine atom, which affects its reactivity and interaction with molecular targets.

1-(4-Methoxy-3-chlorophenyl)piperazine: Contains a methoxy group instead of a benzyloxy group, leading to variations in its chemical behavior and applications.

Actividad Biológica

1-(4-Benzyloxy-3-chlorophenyl)piperazine is a piperazine derivative with significant biological activity. With the molecular formula C17H19ClN2O and a molecular weight of 302.8 g/mol, this compound has garnered interest in pharmacological research due to its interactions with various biological targets, particularly in the fields of oncology and neuropharmacology.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with multiple receptors and enzymes. The benzyloxy group and the chlorine atom on the phenyl ring enhance its binding affinity towards specific targets, including serotonin receptors (5-HT receptors) and histamine H1 receptors . This interaction profile suggests potential applications in treating conditions like anxiety, depression, and other neuropsychiatric disorders.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

In a study examining piperazine derivatives, this compound was evaluated alongside other compounds for its cytotoxic effects on cancer cell lines. The results indicated that compounds with similar structural motifs exhibited superior activity compared to traditional chemotherapeutics like cisplatin, highlighting the need for further exploration of this compound's potential in oncology .

Antiviral Screening

Research involving a series of piperazine derivatives demonstrated that certain structural modifications could enhance antiviral efficacy. While direct studies on this compound are scarce, the promising results from related compounds suggest that further investigation could yield valuable insights into its antiviral potential against viruses like HIV and others .

Comparative Analysis

To contextualize the activity of this compound, a comparison with other piperazine derivatives is essential:

| Compound | Target Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antitumor | TBD | Promising structure for further study |

| Chalcone-piperazine derivative | Antitumor | 0.19 | Superior activity against A549 cells |

| Piperazine derivative (fluorinated) | Antiviral | TBD | Effective against HIV strains |

Propiedades

IUPAC Name |

1-(3-chloro-4-phenylmethoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O/c18-16-12-15(20-10-8-19-9-11-20)6-7-17(16)21-13-14-4-2-1-3-5-14/h1-7,12,19H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWFVNNUKZUKHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630647 | |

| Record name | 1-[4-(Benzyloxy)-3-chlorophenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

800371-67-9 | |

| Record name | 1-[4-(Benzyloxy)-3-chlorophenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.